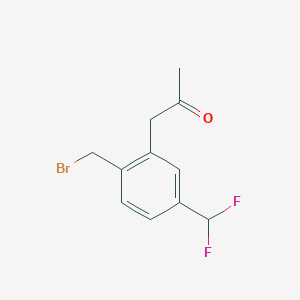
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropane ring attached to a diazepane backbone, with a methanesulfonylphenyl group providing additional functional properties.
Preparation Methods
The synthesis of 1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane involves multiple steps, typically starting with the preparation of the cyclopropane ring and the diazepane backbone separately. These components are then combined under specific reaction conditions to form the final compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of cyclopropane and diazepane derivatives on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The cyclopropane ring and diazepane backbone can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methanesulfonylphenyl group can further enhance these interactions by providing additional binding sites.
Comparison with Similar Compounds
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane can be compared with other similar compounds, such as:
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-tetrazol-5-ylmethylpiperazine: This compound features a tetrazole ring instead of a diazepane backbone, leading to different chemical and biological properties.
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-oxazine: This compound features an oxazine ring, which can alter its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C16H22N2O3S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
cyclopropyl-[4-(4-methylsulfonylphenyl)-1,4-diazepan-1-yl]methanone |
InChI |
InChI=1S/C16H22N2O3S/c1-22(20,21)15-7-5-14(6-8-15)17-9-2-10-18(12-11-17)16(19)13-3-4-13/h5-8,13H,2-4,9-12H2,1H3 |
InChI Key |
SCASCEZGAVTRQC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCCN(CC2)C(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol](/img/structure/B14052042.png)
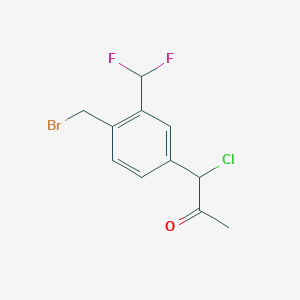
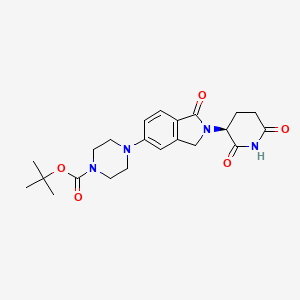
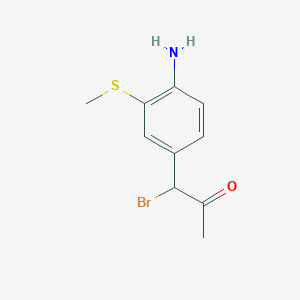
![(2E,2'E)-1,1'-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B14052056.png)
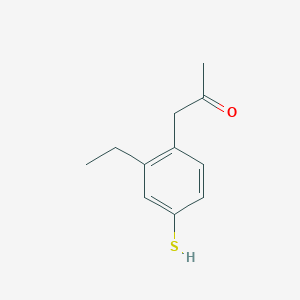
![2',6-Bis(hexyloxy)-5'-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14052066.png)
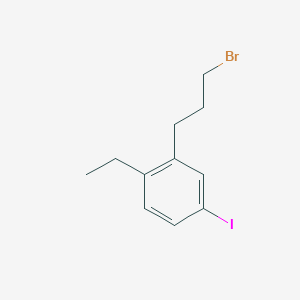
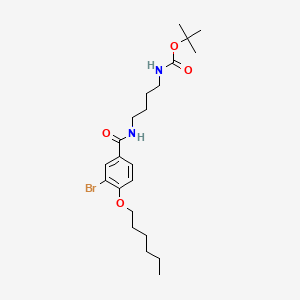
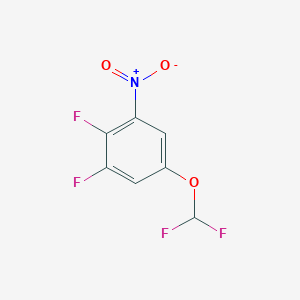
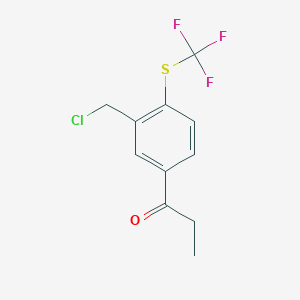

![[3-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14052108.png)
